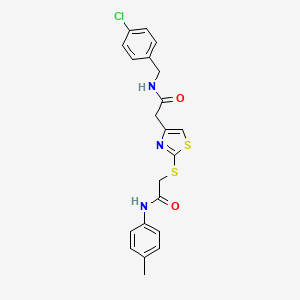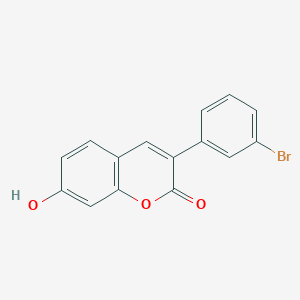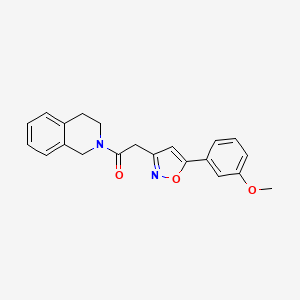![molecular formula C10H11ClFN3O B2765466 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417634-60-6](/img/structure/B2765466.png)
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, an oxadiazole ring, and an ethanamine group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the oxadiazole ring and the introduction of the fluorophenyl and ethanamine groups. These steps could involve various chemical reactions such as nucleophilic substitution, cyclization, and amine alkylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms. The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and the ethanamine group contains an amine functional group attached to a two-carbon chain .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxadiazole ring might participate in electrophilic substitution reactions or ring-opening reactions. The fluorine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amine group could undergo reactions such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of its atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is part of a broader class of compounds that have been the focus of various synthesis and characterization studies. These compounds, including those with 1,3,4-oxadiazole rings, are synthesized through various chemical reactions, showcasing their potential in creating materials with unique properties. For instance, novel fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared, demonstrating significant solubility in polar organic solvents and exhibiting high thermal stability and blue fluorescence (Hamciuc, Hamciuc, & Brumǎ, 2005). This suggests potential applications in materials science, especially in areas requiring materials that are both thermally stable and optically active.
Biological Activities
Studies on derivatives of 1,3,4-oxadiazoles, including those with fluorophenyl groups, have revealed a range of biological activities. These activities include antimicrobial, antifungal, and anticancer properties, making these compounds of interest in the development of new therapeutic agents. For example, some derivatives have been screened for in vitro anticancer activity against various human cancer cell lines, showing significant cytotoxic effects (Vinayak, Sudha, & Lalita Kumar, 2017). This points to the potential of these compounds in cancer research, particularly in the search for novel chemotherapeutic agents.
Material Science Applications
The inclusion of fluorophenyl and 1,3,4-oxadiazole groups in polymers has led to materials with notable optical properties, including fluorescence. These materials are explored for their potential in light-emitting devices and sensors. For example, polymers containing 1,3,4-oxadiazole rings have shown high thermal stability and emit blue fluorescence, which can be utilized in the development of optoelectronic devices (Hamciuc, Hamciuc, & Homocianu, 2015). Such materials could be critical in advancing technologies in displays, lighting, and sensors, where stable and efficient light emission is required.
Safety and Hazards
Direcciones Futuras
Given the potential biological activity of compounds containing oxadiazole and fluorophenyl groups, it could be worthwhile to investigate this compound further. Future research could focus on synthesizing the compound and testing its biological activity. It could also be interesting to explore modifications of the compound to see if its properties can be enhanced .
Propiedades
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-3-2-4-8(11)5-7;/h2-6H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSXSUWLFPLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)
![N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2765393.png)



![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2765397.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765398.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine](/img/structure/B2765401.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2765403.png)
![2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2765404.png)

